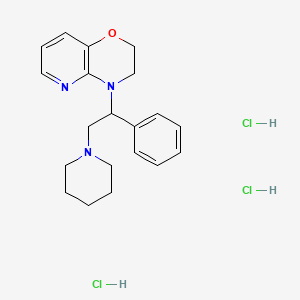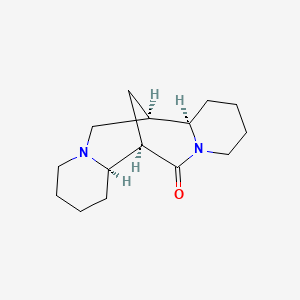
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of phenolic, imidazole, and thiadiazine moieties, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the phenolic precursor, followed by the formation of the imidazole and thiadiazine rings. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imidazole and thiadiazine rings can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenolic and imidazole sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine hydrochloride involves its interaction with specific molecular targets and pathways. The phenolic group can act as an antioxidant by scavenging free radicals, while the imidazole and thiadiazine rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2H-imidazo(2,1-b)(1,3,4)thiadiazine
- 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2H-imidazo(2,1-b)(1,3,4)thiadiazole
Uniqueness
Compared to similar compounds, 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine hydrochloride exhibits unique properties due to the presence of the hydrochloride salt, which can enhance its solubility and stability. Additionally, the specific arrangement of functional groups in this compound may confer distinct reactivity and biological activity.
Properties
CAS No. |
117829-28-4 |
|---|---|
Molecular Formula |
C19H28ClN3OS |
Molecular Weight |
382.0 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(6,7-dihydro-2H-imidazo[2,1-b][1,3,4]thiadiazin-3-yl)phenol;hydrochloride |
InChI |
InChI=1S/C19H27N3OS.ClH/c1-18(2,3)13-9-12(10-14(16(13)23)19(4,5)6)15-11-24-17-20-7-8-22(17)21-15;/h9-10,23H,7-8,11H2,1-6H3;1H |
InChI Key |
NFZYEVTYGHAMBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NN3CCN=C3SC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol;(Z)-but-2-enedioic acid](/img/structure/B12754612.png)
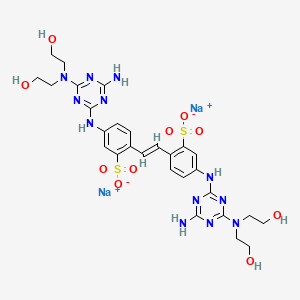
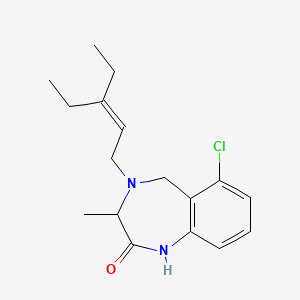
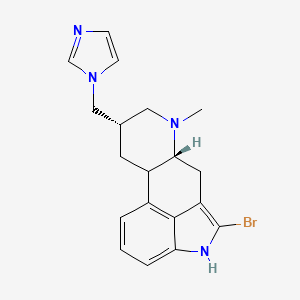

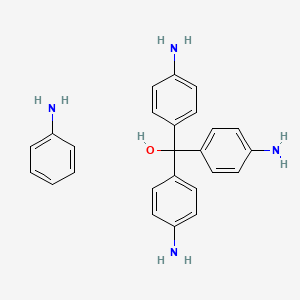
![2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-](/img/structure/B12754659.png)


